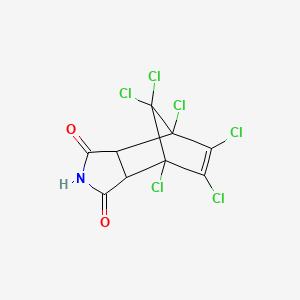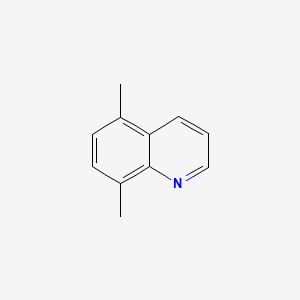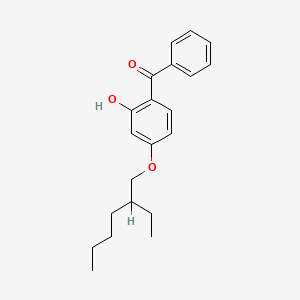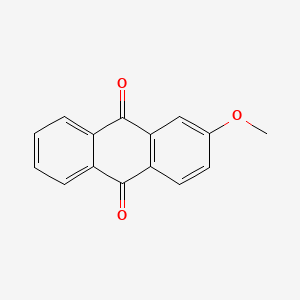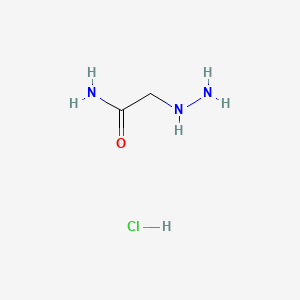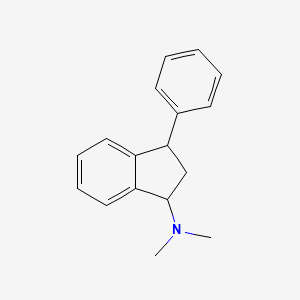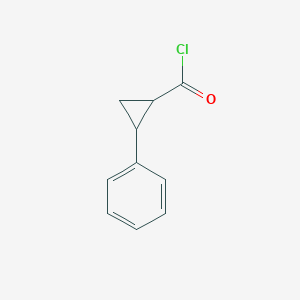
Chlorure de 2-phénylcyclopropanecarbonyle
Vue d'ensemble
Description
2-Phenylcyclopropanecarbonyl chloride is an organic compound with the molecular formula C₁₀H₉ClO. It is a derivative of cyclopropane, featuring a phenyl group attached to the cyclopropane ring and a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Applications De Recherche Scientifique
2-Phenylcyclopropanecarbonyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
2-Phenylcyclopropanecarbonyl chloride is a chemical compound with the formula C10H9ClO It is known to be used in the synthesis of other compounds, suggesting that its targets could be the reactants in these synthesis reactions .
Mode of Action
It is used in the curtius rearrangement to synthesize the antidepressant drug tranylcypromine . This suggests that it may interact with its targets through a rearrangement reaction, leading to the formation of new compounds.
Biochemical Pathways
Given its role in the synthesis of tranylcypromine, it may be involved in biochemical pathways related to the synthesis and metabolism of this drug .
Result of Action
Its role in the synthesis of tranylcypromine suggests that its action results in the formation of this antidepressant drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylcyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride .
Industrial Production Methods
In industrial settings, the production of 2-Phenylcyclopropanecarbonyl chloride often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further use in chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 2-phenylcyclopropanemethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Rearrangement Reactions: It can undergo Curtius rearrangement to form 2-phenylcyclopropylamine.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to acid chlorides.
Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent used for reducing carbonyl compounds.
Amines, Alcohols, Thiols: Nucleophiles used in substitution reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
2-Phenylcyclopropylamine: Formed by Curtius rearrangement.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarbonyl chloride: Lacks the phenyl group, making it less sterically hindered and potentially more reactive.
Phenylacetyl chloride: Contains a phenyl group but has a different carbonyl chloride positioning, leading to different reactivity patterns.
Benzoyl chloride: Similar in having a phenyl group and a carbonyl chloride, but with a different structural arrangement
Uniqueness
2-Phenylcyclopropanecarbonyl chloride is unique due to its cyclopropane ring, which imparts strain and reactivity to the molecule. The presence of both the phenyl group and the carbonyl chloride functional group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-phenylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODZBMGDYKEZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335151 | |
| Record name | Cyclopropanecarbonyl chloride, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-36-9 | |
| Record name | Cyclopropanecarbonyl chloride, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1615789.png)

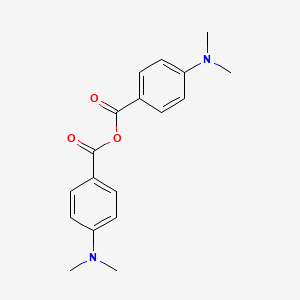
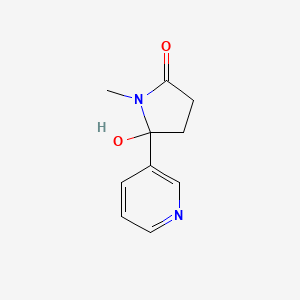
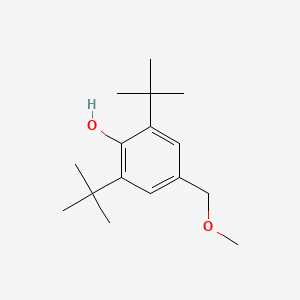
![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)
